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Compound of Interest

Compound Name: Texin 192A

Cat. No.: B15400975

This technical support center provides guidance for researchers, scientists, and drug
development professionals on the sterilization validation of medical devices fabricated from
Texin® 192A, a thermoplastic polyurethane (TPU). The following frequently asked questions
(FAQs) and troubleshooting guides address common issues encountered during the validation
process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended sterilization methods for devices made from Texin® 192A7?

Al: For medical devices made from thermoplastic polyurethanes (TPUs) like Texin® 192A, the
most commonly recommended and industrially utilized sterilization methods are Ethylene Oxide
(EtO) and radiation (gamma or electron beam).[1][2][3] Steam sterilization (autoclaving) is
generally not recommended for TPUs as the high temperature and moisture can lead to
hydrolytic degradation, potentially compromising the material's integrity and producing harmful
byproducts.[1][4]

Q2: How does Ethylene Oxide (EtO) sterilization affect Texin® 192A?

A2: EtO sterilization is a low-temperature process that effectively preserves the mechanical
properties and appearance of most TPUs.[1] It is well-suited for complex device geometries
due to the gas's ability to permeate intricate channels.[1] However, validation must include
rigorous testing for residual EtO and its byproducts, such as ethylene chlorohydrin (ECH), to
ensure they are below the safe limits defined by ISO 10993-7.[5]
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Q3: What are the potential effects of gamma irradiation on Texin® 192A?

A3: Gamma irradiation is a highly effective sterilization method that can penetrate dense
materials and packaged devices.[6] For TPUs, gamma radiation can induce chain scission or
cross-linking, which may alter the material's mechanical properties, such as tensile strength
and elongation.[4][7] Discoloration (yellowing) is a common cosmetic effect of gamma
irradiation on TPUs.[2] The extent of these changes depends on the radiation dose and the
specific TPU formulation.[2][8] Validation studies are crucial to establish a safe and effective
dose that ensures sterility without compromising device functionality.[6][9]

Q4: Can | use steam sterilization (autoclave) for my Texin® 192A device?

A4 Steam sterilization is generally not recommended for standard TPUs.[1][4] The combination
of high temperature and moisture can cause hydrolytic degradation of the polymer chains,
leading to a loss of mechanical strength, warping, and potential release of harmful substances
like methylene dianiline (MDA).[1][8]

Q5: What are the key standards | need to follow for sterilization validation?

A5: For EtO sterilization, the primary standard is ISO 11135, which outlines the requirements
for the development, validation, and routine control of the process.[10][11][12] For radiation
sterilization, 1ISO 11137 provides the requirements for dose setting, validation, and routine
control.[6][13][14][15] Additionally, ISO 11737 is crucial for determining the bioburden on your
device.[15]

Troubleshooting Guides

Issue 1: Sterility Test Failure (Positive Biological
Indicator)

Possible Causes & Solutions
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Possible Cause Troubleshooting Steps

1. Review and optimize the packaging design to
ensure it allows for adequate sterilant ingress
and egress.[12] 2. Ensure the load configuration
within the sterilization chamber does not create

Inadequate Sterilant Penetration dense areas that impede sterilant circulation.
[16] 3. For EtO, verify that preconditioning
parameters (humidity and temperature) are met
to properly condition the product and

microorganisms.[11][12]

1. Verify that the cycle parameters (e.g., EtO
concentration, exposure time, temperature,
humidity for EtO; radiation dose for gamma)
Incorrect Sterilization Cycle Parameters were delivered within the validated
specifications.[10][17] 2. Review the initial
validation data to ensure the chosen cycle was

robust enough for the product's bioburden.

1. Conduct a new bioburden determination
according to ISO 11737-1 to see if the microbial
) o load on the devices has increased.[15] 2.
High Initial Bioburden ] ) ]
Review the manufacturing environment and
handling procedures to identify and mitigate

sources of microbial contamination.[18]

1. Ensure the Bl is appropriate for the
sterilization method (e.g., Bacillus atrophaeus
Incorrect Biological Indicator (Bl) Used or for EtO, Bacillus pumilus for radiation).[19] 2.
Placed Verify that Bls are placed in the most
challenging locations to sterilize within the
device and the load.[16][19]

Issue 2: Material Degradation or Changes in Appearance

Possible Causes & Solutions
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Possible Cause

Troubleshooting Steps

Hydrolytic Degradation (Steam Sterilization)

1. Discontinue the use of steam sterilization.[1]
2. Select an alternative, compatible method

such as EtO or gamma irradiation.[1]

Oxidative Degradation or Chain Scission

(Gamma Irradiation)

1. Evaluate if the gamma radiation dose can be
lowered while still achieving the required Sterility
Assurance Level (SAL).[6][14] 2. Consider using
electron beam (e-beam) sterilization, which may
have a different effect on the material due to a
higher dose rate.[3][20] 3. If discoloration is the
only issue and does not affect device
performance, it may be acceptable with proper

documentation and justification.[2]

Chemical Reaction with Sterilant (EtO)

1. Although less common with TPUs, ensure
that there are no reactive components in the
device formulation. 2. Verify that aeration times
are sufficient to remove residual EtO, which
could potentially cause long-term material

changes.[1]

Data Summary Tables

Table 1: Comparison of Common Sterilization Methods for Texin® 192A-Based Devices
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I Typical .
Sterilization ) ] Pros for Cons for Governing
Mechanism Operating
Method TPUs TPUs Standard
Parameters
Excellent
material Requires
30-60°C, 40- il enath
compatibility, en
] 80% RH, P Y g .y
Alkylation of preserves aeration to
_ _ 400-800 mg/L ] ]
Ethylene microbial O mechanical remove toxic ISO
Oxide (EtO) DNA and ) properties, residues, 11135[10]
_ concentration _
proteins good for process is
, 1-6 hours
complex complex to
exposure _ _
geometries. validate.[1][7]
[1]
Can cause
chain
High scission or
) ) penetration, cross-linking,
Microbial ) )
effective for leading to
DNA _
Gamma ] ] ] 25-50 kGy packaged changes in ISO
o disruption via ) ) )
Irradiation o typical dose devices, mechanical 11137[13]
ionizing _ _
o relatively properties
radiation )
simple and
process.[6] discoloration
(yellowing).[2]
[41[7]
Steam Denaturation 121-134°C, - Not N/A for TPUs
(Autoclave) of microbial high pressure Recommend
proteins via steam ed. Causes
moist heat hydrolytic
degradation,
loss of
mechanical
properties,

and potential

for harmful
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byproducts.

[1]14]

Table 2: Key Validation Tests and Acceptance Criteria

Validation Test

Purpose

Typical Acceptance
Criteria

Relevant Standard

Bioburden

Determination

To quantify the
population of viable

microorganisms on

Varies based on
product and intended

use; informs the

1ISO 11737-1[15]

the device before sterilization
sterilization. dose/cycle.
To confirm the
N ) absence of viable No growth of

Sterility Testing ) ] ] ] ISO 11737-2
microorganisms after microorganisms.
sterilization.
To ensure residual Limits are defined for

) ] EtO and its EtO and ECH based

EtO Residual Analysis ] ISO 10993-7
byproducts are below on device contact
toxic levels. duration.
To assess the impact No significant change

Material Property of sterilization on the that compromises the

ASTM/ISO standards

Testing (e.g., Tensile

Strength, Elongation)

device's physical
integrity and

performance.

device's intended
function. Device-

specific.

for specific properties

Biocompatibility

To ensure the

sterilized device does

No cytotoxicity,

sensitization, or

ISO 10993 series[21]

Testing not elicit an adverse S
irritation.
biological response.
Experimental Protocols
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Protocol 1: Ethylene Oxide (EtO) Sterilization Validation
(Overkill Method)

« Installation and Operational Qualification (1Q/OQ): Performed by the sterilization provider to
demonstrate that the equipment is installed and operates correctly.[10][22]

o Performance Qualification (PQ):
o Microbiological PQ:
1. Determine the bioburden of at least 10 samples from three different manufacturing lots.

2. Place biological indicators (Bacillus atrophaeus, 106 CFU) in the most difficult-to-
sterilize locations of the device.

3. Perform three consecutive half-cycle exposures. The goal is to demonstrate at least a 6-
log reduction of the Bl population. All Bls should be sterile after the half cycle.[22]

4. A fractional cycle may be performed to demonstrate that some Bls are non-sterile,
confirming the ability to recover the challenge organism.[5]

o Physical PQ:

1. Perform three consecutive full-cycle exposures with the product loaded as it would be
for routine sterilization.[11][22]

2. Monitor cycle parameters (temperature, humidity, EtO concentration, time) to ensure
they are within the specified limits.

3. After each full cycle, conduct product functionality testing and EtO residual testing to
ensure the device is safe and performs as intended.[22]

Protocol 2: Gamma Irradiation Sterilization Validation
(VDmax Method)

e Product and Bioburden Information:

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.ionisos.com/en/iso-11135/
https://www.steris-ast.com/resources/techtips/overview-of-an-ethylene-oxide-validation
https://www.steris-ast.com/resources/techtips/overview-of-an-ethylene-oxide-validation
https://medicaldeviceacademy.com/eo-sterilization/
https://www.greenlight.guru/blog/iso-11135
https://www.steris-ast.com/resources/techtips/overview-of-an-ethylene-oxide-validation
https://www.steris-ast.com/resources/techtips/overview-of-an-ethylene-oxide-validation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15400975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

1. Determine the bioburden on 10 samples from three different production batches according
to 1ISO 11737-1.[15]

e Dose Setting (VDmax Study):

1. The VDmax (Verification Dose Maximum) method is used to substantiate a predetermined
sterilization dose (e.g., 25 kGy).[6][14]

2. A verification dose is calculated based on the bioburden data.
3. A set number of product samples are irradiated at the verification dose.
4. Sterility tests are performed on the irradiated samples.

5. If the number of positive sterility tests is at or below a specified limit, the 25 kGy
sterilization dose is validated.

o Material and Functional Testing:
1. Irradiate product samples at the maximum specified dose (e.g., 25 kGy + tolerance).

2. Perform comprehensive material property testing (e.g., tensile strength, colorimetry) and
functional testing to ensure the device continues to meet its specifications after irradiation.
[21]

Visualizations
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Caption: Sterilization Validation Workflow for Texin® 192A Devices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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